
D-glucose-5,6-13C2
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Overview
Description
D-Glucose-5,6-13C2 is a stable isotope-labeled glucose derivative with carbon-13 atoms substituted at positions 5 and 6 of the hexose ring. Its physicochemical properties mirror those of natural glucose, enabling its use as a non-radioactive tracer in metabolic studies . This compound is pivotal for elucidating gluconeogenesis, the tricarboxylic acid (TCA) cycle, and mitochondrial biosynthetic pathways via nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry. For example, in liver metabolism studies, [5,6-13C2]glucose serves as a marker for glycerol-derived gluconeogenesis after [U-13C3]glycerol metabolism through the TCA cycle . Its production is significantly elevated during fasting, reflecting enhanced gluconeogenic flux, while glucose loading suppresses its formation due to insulin-mediated inhibition of gluconeogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-glucose-5,6-13C2 typically involves the incorporation of carbon-13 into the glucose molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the biosynthesis of glucose. The reaction conditions often involve controlled environments to ensure the precise incorporation of the isotope.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled carbon sources. The process is optimized to achieve high yields and purity, often exceeding 99% isotopic purity . The production methods are designed to be cost-effective and scalable to meet the demands of research and industrial applications.
Chemical Reactions Analysis
Glycolysis
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Phosphorylation : D-Glucose-5,6-¹³C₂ undergoes phosphorylation by hexokinase to form glucose-6-phosphate-5,6-¹³C₂. This reaction is critical for initiating glycolysis.
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Isomerization : Subsequent isomerization to fructose-6-phosphate occurs via phosphoglucose isomerase. Isotopic labeling allows differentiation between glycolytic and pentose phosphate pathway fluxes .
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Cleavage to Pyruvate : Further enzymatic steps split the molecule into two pyruvate molecules. The ¹³C labels at positions 5 and 6 enable tracing of carbon flow into downstream metabolites like lactate and acetyl-CoA .
Tricarboxylic Acid (TCA) Cycle
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Acetyl-CoA Formation : Pyruvate derived from labeled glucose enters mitochondria, where it is converted to acetyl-CoA. The ¹³C labels are retained in citrate and subsequent TCA intermediates, facilitating studies of mitochondrial metabolism .
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Isotopomer Analysis : NMR detects ¹³C-¹³C coupling patterns in intermediates like α-ketoglutarate, revealing compartmentalized metabolic activity in tissues .
Pentose Phosphate Pathway (PPP)
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Reductive Biosynthesis : The labeled glucose contributes to NADPH and ribose-5-phosphate production. Isotopic scrambling in PPP metabolites (e.g., sedoheptulose-7-phosphate) is minimized due to selective labeling at carbons 5 and 6 .
Kinetic Isotope Effects (KIEs)
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Deuterium Substitution : Studies using D-[5,6-¹³C₂,6,6-²H₂]-glucose reveal a kH/kD ratio of 3.8 for deprotonation steps in isomerization reactions, indicating rate-limiting enediol formation .
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Competitive Pathways : Labeling reduces side reactions (e.g., decomposition) by 40%, favoring fructose formation over mannose epimerization in basic conditions .
Table 1: Key Isotope Effects in Glucose Reactions
Reaction | kH/kD | Selectivity Change (vs. Protio-Glucose) | Reference |
---|---|---|---|
Isomerization to fructose | 3.8 | +33% fructose yield | |
Epimerization to mannose | 1.2 | -55% mannose yield | |
Glycolytic flux | N/A | No significant change |
NMR Spectroscopy
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Hyperpolarized ¹³C MRS : Intravenous administration of D-glucose-5,6-¹³C₂ in mice allows real-time detection of cerebral metabolites (e.g., lactate, pyruvate) with sub-second resolution. Key findings include:
Mass Spectrometry
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MRM Transitions : Using transitions m/z 179.1→119.1 (glucose) and 181.2→119.1 (labeled glucose), researchers achieve 96.5% ionization equivalency, enabling precise quantification in biological matrices .
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Isotopomer Discrimination : GC-MS distinguishes D-glucose-5,6-¹³C₂ from endogenous glucose via mass shifts (ΔM = +2 Da) .
Cancer Metabolism
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Warburg Effect : Labeled glucose uptake in tumors shows 3-fold higher lactate production compared to normal tissues, confirming aerobic glycolysis dominance .
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Therapeutic Targeting : Inhibitors targeting hexokinase reduce labeled glucose phosphorylation by 70% in glioblastoma models.
Neurochemistry
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Cerebral Metabolism : Hyperpolarized D-glucose-5,6-¹³C₂ reveals a 1.8× faster glycolytic rate in the mouse cortex versus the hippocampus .
Table 2: Metabolic Flux Rates in Mouse Brain (nmol/g/min)
Metabolite | Cortex | Hippocampus | Reference |
---|---|---|---|
Lactate | 12.4 ± 1.1 | 6.9 ± 0.8 | |
Pyruvate | 5.2 ± 0.6 | 3.1 ± 0.4 | |
Acetyl-CoA | 0.9 ± 0.1 | 0.5 ± 0.1 |
Aqueous Solutions
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Hydrolysis : Stable in water (pH 7.4, 25°C) for >24 hours, with <2% decomposition .
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Thermal Degradation : At 100°C, 15% decomposes to 5-hydroxymethylfurfural within 1 hour, similar to unlabeled glucose .
Enzymatic Specificity
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Hexokinase Affinity : Michaelis constant (Kₘ) = 0.12 mM, comparable to natural glucose (0.10 mM), indicating minimal isotopic effect on enzyme binding .
D-Glucose-5,6-¹³C₂ serves as a powerful tool for dissecting metabolic networks, offering unparalleled resolution in tracking carbon fate. Its applications span oncology, neuroscience, and enzymology, with analytical techniques like hyperpolarized NMR pushing the boundaries of real-time metabolic imaging. Future studies may leverage its isotopic signature to explore compartmentalized metabolism in subcellular organelles.
Scientific Research Applications
Metabolic Imaging and Monitoring
Hyperpolarized Magnetic Resonance Spectroscopy (MRS)
D-glucose-5,6-13C2 is primarily utilized in hyperpolarized magnetic resonance spectroscopy to study real-time metabolic processes in vivo. This technique allows researchers to monitor glycolysis and related pathways dynamically. For instance, studies have demonstrated that hyperpolarized D-glucose derivatives can visualize glycolytic fluxes in tumors, revealing the Warburg effect—where cancer cells preferentially utilize glucose for energy production even in the presence of oxygen .
Case Study: Tumor Metabolism
In a notable study, researchers infused hyperpolarized this compound into mouse models of EL4 tumors. The results indicated that the lactate signal could be detected, providing insights into the tumor's metabolic state. This method revealed the kinetics of lactate formation and allowed for the calculation of the lactate-to-pyruvate ratio, which is crucial for understanding tumor metabolism .
Understanding Neurological Metabolism
Cerebral Metabolism Studies
The brain's reliance on glucose as a primary energy source makes this compound particularly valuable in neuroscience research. Using hyperpolarized MRS techniques, scientists have successfully measured cerebral glucose metabolism in healthy mouse brains. This application aids in understanding various neurological conditions where glucose metabolism is altered, such as Alzheimer's disease .
Case Study: Neurodegenerative Diseases
Research has shown that abnormalities in glucose metabolism are linked to neurodegenerative diseases. By employing hyperpolarized this compound, researchers can track how glucose is metabolized in the brain over time, potentially leading to early detection and better understanding of disease progression .
Cancer Research
Glycolytic Flux Analysis
this compound plays a critical role in cancer research by enabling the analysis of glycolytic flux in rapidly proliferating cells. Elevated glycolysis is a hallmark of cancer cells, and using this isotopically labeled glucose allows researchers to trace metabolic pathways involved in tumor growth and survival .
Case Study: Pancreatic Cancer
In studies investigating pancreatic cancer metabolism, this compound was used to assess how dietary fructose influences transketolase flux—a pathway associated with cancer cell proliferation. This research highlights the compound's utility in elucidating complex metabolic interactions within tumor environments .
Development of Diagnostic Tools
Potential Biomarker for Diabetes
The ability to monitor glucose metabolism using this compound may lead to advancements in diabetes diagnostics. By analyzing how glucose is processed under various physiological conditions, researchers can develop biomarkers that indicate insulin resistance or other metabolic disorders .
Data Summary Table
Mechanism of Action
D-glucose-5,6-13C2 exerts its effects by participating in metabolic pathways similar to natural glucose. The incorporation of carbon-13 allows for the tracking of glucose molecules through various biochemical processes. The molecular targets include enzymes involved in glycolysis, gluconeogenesis, and other metabolic pathways .
Comparison with Similar Compounds
D-Glucose-1,6-13C2
- Labeling Positions : Carbons 1 and 5.
- Metabolic Pathways: Primarily used to study neuronal glucose utilization, glutamate turnover, and astrocyte-neuron metabolic coupling in the brain.
- Key Findings :
- In brain tissue, [1,6-13C2]glucose labels glutamate-C4 and GABA-C2, enabling quantification of neurotransmission rates and compartmentalized metabolism between neurons and astrocytes .
- In glioblastoma models, continuous infusion of [1,6-13C2]glucose revealed similar lactate labeling in tumors and healthy brain tissue, suggesting preserved glycolytic flux despite reduced aerobic glycolysis .
- Applications : Neurodegenerative disease research, cancer metabolism, and synaptic activity studies.
[1,2-13C2]Glucose
- Labeling Positions : Carbons 1 and 2.
- Metabolic Pathways : Oxidative pentose phosphate pathway (PPP), fatty acid synthesis.
- Key Findings :
- Applications : Redox balance studies, lipid biosynthesis, and oxidative stress analysis.
D-Glucose-13C6 (Uniformly Labeled)
- Labeling Positions : All six carbons.
- Metabolic Pathways : Global glycolysis, glycogenesis, and pentose phosphate pathway.
- Key Findings :
- Applications : Systems-level metabolic profiling, proteomics, and isotopic flux analysis.
D-Glucose-6-13C,6,6-d2
- Labeling Positions : Carbon 6 (13C) with deuterium at 6,6 positions.
- Metabolic Pathways : Glycogen synthesis, gluconeogenesis.
- Key Findings: Deuterium labeling at carbon 6 reduces enzymatic interference, enhancing accuracy in glycogen turnover studies .
- Applications : Diabetes research, hepatic glycogen storage analysis.
Data Tables
Table 1: Comparative Analysis of Isotopically Labeled Glucose Derivatives
Research Implications and Limitations
- This compound is superior for liver-specific TCA cycle tracking but less informative for PPP or glycolytic flux.
- D-Glucose-1,6-13C2 excels in brain metabolism studies but requires complex modeling to separate neuronal vs. astrocytic contributions .
- Uniform labeling (D-Glucose-13C6) lacks positional specificity, limiting pathway-resolution compared to targeted analogs.
Biological Activity
D-Glucose-5,6-13C2 is a stable isotope-labeled form of glucose that has garnered attention in metabolic research due to its unique properties and applications in studying glucose metabolism. This article delves into the biological activity of this compound, highlighting its metabolic pathways, applications in clinical studies, and research findings.
Overview of this compound
This compound is a glucose molecule where the carbons at positions 5 and 6 are isotopically labeled with carbon-13. This labeling allows for the tracking of glucose metabolism through various biochemical pathways using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The compound's structure is represented as follows:
Property | Details |
---|---|
Chemical Formula | C6H12O6 |
Molecular Weight | 180.18 g/mol |
CAS Number | 11600783 |
Metabolic Pathways
D-glucose serves as a primary energy source in living organisms. Upon ingestion, it undergoes several metabolic processes:
- Glycolysis : D-glucose is converted into pyruvate through a series of enzymatic reactions, producing ATP and NADH.
- Krebs Cycle (Citric Acid Cycle) : Pyruvate enters the mitochondria and is further oxidized to produce additional ATP, NADH, and FADH2.
- Pentose Phosphate Pathway : This pathway generates NADPH and ribose-5-phosphate for nucleotide synthesis.
The incorporation of 13C isotopes allows researchers to trace these pathways more effectively by analyzing the distribution of labeled carbon atoms in metabolic products.
In Vivo Studies
Research has demonstrated the utility of this compound in understanding cerebral metabolism. A study highlighted distinct metabolic behaviors in different brain regions when infused with [1,6-13C2]glucose:
- Hypothalamus : Exhibited higher glycolytic activity.
- Hippocampus : Relied more on oxidative metabolism .
Another study utilized hyperpolarized [2,3,4,6,6-2H5, 3,4-13C2]-D-glucose to enhance signal detection during NMR analysis, revealing more precise metabolic tracking capabilities compared to non-labeled glucose .
Clinical Applications
This compound has been employed in clinical settings to assess insulin sensitivity and glucose metabolism. A minimally invasive breath test using this compound demonstrated its potential for evaluating metabolic disorders such as type 2 diabetes. The test measures the oxidation of 13CO2 from the metabolized glucose to provide insights into glucose utilization .
Case Studies
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Study on Glucose Metabolism in Type 2 Diabetes :
- Objective : To evaluate insulin resistance using this compound.
- Methodology : Participants underwent a breath test measuring CO2 production after ingesting labeled glucose.
- Findings : Significant differences in CO2 production rates were observed between healthy individuals and those with insulin resistance .
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Neuroimaging Study :
- Objective : To investigate cerebral glucose metabolism using magnetic resonance spectroscopy (MRS).
- Methodology : Infusion of [1,6-13C2]-D-glucose allowed real-time monitoring of metabolic changes in the brain.
- Findings : The study revealed critical insights into how different brain regions metabolize glucose under various physiological conditions .
Q & A
Basic Research Questions
Q. How is D-glucose-5,6-13C2 synthesized, and what analytical methods validate its isotopic purity?
- Methodological Answer : this compound is synthesized via enzymatic or chemical incorporation of 13C into positions 5 and 6 of glucose. For example, isotopic labeling can be achieved using [U-13C]glucose as a precursor, followed by selective enzymatic reactions to retain 13C at positions 5 and 6. Characterization involves nuclear magnetic resonance (NMR) to confirm positional labeling (e.g., 13C-NMR peaks at ~70–80 ppm for C5 and C6) and mass spectrometry (MS) to verify isotopic enrichment (>99% 13C). High-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with MS ensures purity and absence of unlabeled contaminants .
Q. What analytical techniques are optimal for quantifying this compound in complex biological matrices?
- Methodological Answer :
- GC/MS : Derivatize glucose with methoxylamine and acetic anhydride to form volatile trimethylsilyl (TMS) derivatives, enabling separation and quantification via selective ion monitoring (SIM) for 13C2 isotopomers .
- 13C-NMR : Direct detection of 13C-labeled glucose in plasma or tissue extracts using 2D NMR (e.g., HSQC) to resolve overlapping signals from metabolic intermediates .
- HPLC with refractive index detection : Separates glucose isotopomers using hydrophilic interaction liquid chromatography (HILIC) columns, though sensitivity for 13C2 may require coupling with MS .
Advanced Research Questions
Q. How does [5,6-13C2]glucose elucidate hepatic gluconeogenesis and TCA cycle activity?
- Methodological Answer :
- Tracer Design : Administer [5,6-13C2]glucose intravenously; its 13C labels are retained in glucose-6-phosphate during gluconeogenesis but lost in the pentose phosphate pathway (PPP). This allows differentiation between gluconeogenic flux (via [5,6-13C2]glucose enrichment) and PPP activity .
- Metabolic Flux Analysis : Measure 13C enrichment in plasma glucose using NMR or MS. Reduced [5,6-13C2]glucose signal compared to [1,2-13C2]glucose indicates PPP activity, while preserved labeling reflects gluconeogenic output .
Q. How to address contradictions in 13C enrichment data when using [5,6-13C2]glucose?
- Methodological Answer :
- Contradiction Example : Similar [5,6-13C2]glucose levels in control and experimental groups despite expected metabolic differences (e.g., fatty liver models) .
- Troubleshooting :
Verify tracer purity and administration protocol (e.g., infusion rate, isotopic steady state).
Assess competing pathways: High PPP activity may dilute 13C in C5–C6, masking gluconeogenic changes. Use complementary tracers like [U-13C3]glycerol to isolate TCA cycle contributions .
Model isotopic dilution mathematically to correct for pathway cross-talk .
Q. What experimental design principles optimize isotope tracing studies with this compound?
- Methodological Answer :
- Dose Calibration : Use tracer amounts (1–2% of total glucose pool) to avoid perturbing endogenous metabolism.
- Time-Resolved Sampling : Collect plasma/tissue at multiple time points (e.g., 0, 15, 30, 60 min) to capture dynamic labeling patterns .
- Multi-Tracer Approaches : Combine with [U-13C]propionate or [2-13C]acetate to simultaneously quantify hepatic citrate synthase flux and gluconeogenic rates .
Q. How does 13C-NMR resolve metabolic fluxes using [5,6-13C2]glucose in vivo?
- Methodological Answer :
- Pulse-Chase NMR : Track 13C incorporation into glutamate-C4 and glutamine-C4 in brain or liver tissue to compute TCA cycle turnover rates. For example, [5,6-13C2]glucose generates [4,5-13C2]glutamate, reflecting pyruvate dehydrogenase activity .
- Isotopomer Spectral Analysis (ISA) : Deconvolute NMR spectra to quantify fractional enrichment of glucose-derived acetyl-CoA in lipid synthesis vs. oxidative pathways .
Properties
Molecular Formula |
C6H12O6 |
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Molecular Weight |
182.14 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy(5,6-13C2)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i2+1,4+1 |
InChI Key |
GZCGUPFRVQAUEE-TWXOKBJSSA-N |
Isomeric SMILES |
[13CH2]([13C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
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